molecular formula C9H10Cl2F3NO B018642 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride CAS No. 127337-60-4

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

Cat. No.: B018642
CAS No.: 127337-60-4
M. Wt: 276.08 g/mol
InChI Key: CMZBQUWICURDCD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a synthetic organic compound belonging to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the second position, a methyl group at the third position, and a trifluoroethoxy group at the fourth position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Mechanism of Action

Target of Action

It is known to be an intermediate for lansoprazole , which is a gastric proton pump inhibitor . Proton pumps are enzymes found in the stomach lining that help produce stomach acid. By inhibiting these pumps, Lansoprazole reduces the amount of gastric acid produced, which can help to relieve symptoms associated with conditions like gastroesophageal reflux disease (GERD).

Action Environment

It is worth noting that the compound should be stored at a temperature between 2-8°c , indicating that temperature can affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The trifluoroethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products like azides, nitriles, or thioethers can be formed.

    Oxidation Products: Oxidation can yield aldehydes, ketones, or carboxylic acids.

    Hydrolysis Products: Hydrolysis typically results in the formation of alcohols or carboxylic acids.

Scientific Research Applications

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Comparison with Similar Compounds

    2-(Chloromethyl)-3-methylpyridine: Lacks the trifluoroethoxy group, resulting in different reactivity and applications.

    4-(2,2,2-Trifluoroethoxy)pyridine: Lacks the chloromethyl and methyl groups, affecting its chemical behavior and biological activity.

    2-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)pyridine: Similar but without the methyl group at the third position, leading to variations in steric and electronic properties.

Uniqueness: The presence of both the chloromethyl and trifluoroethoxy groups in 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride imparts unique reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO.ClH/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13;/h2-3H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZBQUWICURDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584470
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine--hydrogen chloride (1/1)
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Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127337-60-4
Record name Pyridine, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127337-60-4
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Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine--hydrogen chloride (1/1)
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Record name 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1:1)
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Record name 2-(CHLOROMETHYL)-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE HYDROCHLORIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75QFD5BT69
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Synthesis routes and methods

Procedure details

160 ml of toluene were added to 14.9 g (0.067 mole) of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in methylene chloride followed by distillation of methylene chloride. The solution was purified with 2.7 g of activated charcoal, filtered and washed with 36 ml of toluene. To this solution 5.4 ml (0.075 mole) of thionyl chloride in 27 ml of toluene were added dropwise and maintained for 3 hours. The gas was removed under vacuum at room temperature, then the resulting mixture was cooled to a temperature of from 0 to 5° C. and stirred for one hour. The product was filtered, washed with 3 ml of toluene and dried in a vacuum dryer at 35-40° C. The yield was 15.65 g (84%).
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the synthesis of Dexlansoprazole?

A1: this compound serves as a crucial intermediate in the synthesis of Dexlansoprazole, a chiral proton pump inhibitor. It reacts with 2-mercaptobenzimidazole through a nucleophilic substitution reaction, forming 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methylthio}benzimidazole. This intermediate then undergoes vanadium-catalyzed asymmetrical oxidation with cumene hydroperoxide to yield Dexlansoprazole [, ].

Q2: Why is the detection and quantification of this compound in Lansoprazole important?

A2: this compound (PyCl) is considered a potential genotoxic impurity in Lansoprazole. Genotoxic impurities can potentially interact with DNA and may lead to mutations, raising concerns about carcinogenicity []. Therefore, strict control and monitoring of PyCl levels in Lansoprazole are critical to ensure drug safety and regulatory compliance.

Q3: What analytical method is employed to quantify this compound in Lansoprazole?

A3: A highly sensitive and robust method utilizing liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) has been developed and validated for the quantification of this compound (PyCl) in Lansoprazole []. This method allows for precise and accurate measurement of PyCl levels, even at trace amounts, enabling effective quality control during drug manufacturing.

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